6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid 6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1393567-29-7
VCID: VC2585519
InChI: InChI=1S/C6H4BrNO3/c7-4-1-3(6(10)11)2-5(9)8-4/h1-2H,(H,8,9)(H,10,11)
SMILES: C1=C(C=C(NC1=O)Br)C(=O)O
Molecular Formula: C6H4BrNO3
Molecular Weight: 218 g/mol

6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid

CAS No.: 1393567-29-7

Cat. No.: VC2585519

Molecular Formula: C6H4BrNO3

Molecular Weight: 218 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid - 1393567-29-7

Specification

CAS No. 1393567-29-7
Molecular Formula C6H4BrNO3
Molecular Weight 218 g/mol
IUPAC Name 2-bromo-6-oxo-1H-pyridine-4-carboxylic acid
Standard InChI InChI=1S/C6H4BrNO3/c7-4-1-3(6(10)11)2-5(9)8-4/h1-2H,(H,8,9)(H,10,11)
Standard InChI Key RDEJDMRLIBFJNY-UHFFFAOYSA-N
SMILES C1=C(C=C(NC1=O)Br)C(=O)O
Canonical SMILES C1=C(C=C(NC1=O)Br)C(=O)O

Introduction

Physical and Chemical Properties

6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid possesses distinct physical and chemical properties that define its behavior in various experimental and application settings. This section details these properties to provide researchers with essential information for handling and utilizing this compound effectively.

Fundamental Properties

The compound has a molecular formula of C6H4BrNO3 and a molecular weight of approximately 218.01 g/mol. Its structure features a pyridine core with a bromine atom at the 6th position, a keto group at the 2nd position, and a carboxylic acid group at the 4th position. These functional groups significantly influence the compound's reactivity, solubility, and potential applications in chemical synthesis.

Structural Characteristics

Table 1 below summarizes the key physical and chemical properties of 6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid:

PropertyValueReference
Molecular FormulaC6H4BrNO3
Molecular Weight218.01 g/mol
StructureBrominated pyridine with keto and carboxylic acid groups
Physical AppearanceSolid (inferred from similar compounds)
Functional GroupsBromine (position 6), Keto (position 2), Carboxylic acid (position 4)

Applications in Research and Industry

6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid and its structural analogs have shown potential in various scientific and industrial applications, particularly in the pharmaceutical and organic synthesis sectors.

Pharmaceutical Applications

The compound serves as a valuable intermediate in pharmaceutical synthesis, where its reactive functional groups provide anchoring points for further modifications. Similar dihydropyridine derivatives have demonstrated various biological activities, including cytotoxic effects against cancer cell lines, suggesting potential applications in oncology research. The strategic arrangement of functional groups in 6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid creates a scaffold that can be modified to develop compounds with specific pharmacological properties.

Synthetic Building Block

Structural Comparisons with Related Compounds

To better understand the significance and potential applications of 6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid, it is valuable to compare it with structurally related compounds that have been more extensively studied.

Comparison with Isomeric Compounds

4-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 1393584-42-3) shares the same molecular formula (C6H4BrNO3) and molecular weight (218 g/mol) as our target compound but differs in the positioning of functional groups. This positional isomer has the bromine at the 4-position and the carboxylic acid at the 2-position, which likely results in different reactivity patterns and biological activities .

Comparison with Other Substituted Dihydropyridines

Various substituted dihydropyridines have been reported in the literature, each with unique properties based on their substitution patterns:

Table 2: Comparison of 6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesReference
6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acidC6H4BrNO3218.01 g/molBromine at position 6, carboxylic acid at position 4
4-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acidC6H4BrNO3218.01 g/molBromine at position 4, carboxylic acid at position 2
5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acidC7H6BrNO3232.03 g/molAdditional methyl group at position 6, bromine at position 5
6-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acidC7H7NO3153.14 g/molMethyl group instead of bromine
6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acidC8H9NO3167.16 g/molEthyl group instead of bromine
6-Oxo-1,6-dihydropyridine-2-carboxylic acidC6H5NO3139.11 g/molNo bromine, carboxylic acid at position 2

This comparative analysis highlights how subtle changes in substitution patterns can lead to compounds with potentially different chemical behaviors and biological activities, underscoring the importance of precise structure-function relationships in heterocyclic chemistry.

Current Research Directions and Future Perspectives

The field of dihydropyridine chemistry, including compounds like 6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid, continues to evolve with new synthetic methodologies and applications emerging.

Emerging Synthetic Approaches

Recent developments in synthetic organic chemistry have opened new avenues for the preparation of functionalized dihydropyridines. For example, the isoxazole strategy described for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates represents an innovative approach that might be adaptable for the synthesis of our target compound . Such methodological advances could enable more efficient and selective preparation of 6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid and its derivatives.

Material Science Applications

Similar to other functionalized pyridines, 6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid might find applications in material science. Its ability to form coordination compounds with metals and participate in supramolecular assemblies through hydrogen bonding could be exploited in the development of novel materials with specific properties .

Analytical Methods for Characterization

Proper characterization of 6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid is essential for confirming its identity, purity, and structural features. Various analytical techniques can be employed for this purpose.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable for assessing the purity of 6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid and monitoring reactions involving this compound. These techniques can be coupled with spectroscopic methods (e.g., HPLC-MS) for more comprehensive analysis .

X-ray Crystallography

For definitive structural confirmation, X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the molecule. This technique has been successfully applied to related dihydropyridine derivatives and could offer valuable insights into the structural nuances of 6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator